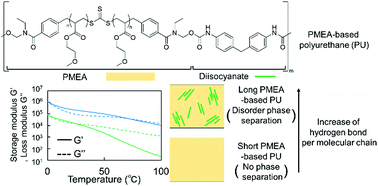Mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and polyaddition†
Materials Advances Pub Date: 2021-01-11 DOI: 10.1039/D0MA00816H
Abstract
Mechanical and thermal properties of the newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) were studied. The obtained PMEA-based PUs with various molecular weights were thermoplastic, synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition. Dynamic mechanical analysis (DMA) revealed that the storage modulus and the melting temperature of PMEA-based PU significantly increased from 1.5 × 104 Pa to 2.3 × 105 Pa and from 25 °C to 73 °C, respectively, as the molecular weight of PMEA-based PU increased. This enhancement in the properties could be due to the formation of an ordered structure in PMEA-based PU, studied using small-angle and wide angle X-ray scattering (SAXS, WAXS). Glass transition temperature, 5% weight-reduction temperature, and the amount of intermediate water of PMEA-based PU were also analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).


Recommended Literature
- [1] Large, thermally stabilized and fatigue-resistant piezoelectric strain response in textured relaxor-PbTiO3 ferroelectric ceramics†
- [2] 11C-carbonylation reactions using gas–liquid segmented microfluidics†
- [3] Contents list
- [4] Over 14% efficiency nonfullerene all-small-molecule organic solar cells enabled by improving the ordering of molecular donors via side-chain engineering†
- [5] High-capacity polysulfide–polyiodide nonaqueous redox flow batteries with a ceramic membrane†
- [6] Front cover
- [7] Activity and conformation of lysozyme in molecular solvents, protic ionic liquids (PILs) and salt–water systems†
- [8] Ion spatial distributions at the liquid–vapor interface of aqueous potassium fluoride solutions
- [9] General discussion
- [10] Inside front cover










